molecular formula C14H11F3N2O2S B6539910 N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1060349-89-4

N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B6539910
CAS RN: 1060349-89-4
M. Wt: 328.31 g/mol
InChI Key: GVPPTALDPLOWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . It is a key structure in many biologically active compounds and has diverse applications in medicinal chemistry . The trifluoromethylphenyl group is a common moiety in many pharmaceuticals, contributing to their biological activity .


Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom . The trifluoromethylphenyl group consists of a phenyl ring with a trifluoromethyl (-CF3) substituent . The exact 3D structure of “N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide” is not provided in the sources I have accessed.


Chemical Reactions Analysis

While specific chemical reactions involving “N-[(thiophen-3-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide” are not available, thiophene derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

N-[(Thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a number of applications in the field of scientific research. It has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. It is also used as a ligand in various catalytic reactions, such as the Heck reaction. Additionally, it has been used as a reagent in the synthesis of various other compounds, such as peptides and oligonucleotides.

Mechanism of Action

The mechanism of action of N-[(Thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and lipids. Additionally, it is believed to interact with various proteins and receptors in the cell, leading to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been shown to increase the production of certain proteins, such as the anti-inflammatory cytokine interleukin-10. It has also been shown to reduce the production of certain proteins involved in inflammation, such as tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-[(Thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is also important to note that the compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of N-[(Thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide in scientific research. It could be used as a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, it could be used in the development of new drugs and diagnostic agents. Furthermore, it could be used as a tool to study the mechanisms of action of various proteins and receptors. Finally, it could be used to develop new methods of synthesizing other compounds, such as peptides and oligonucleotides.

Synthesis Methods

The synthesis of N-[(Thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is achieved through a series of steps. First, thiophene-3-carboxaldehyde is reacted with trifluoromethylbenzene-1,2-diamine in the presence of a base to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature, and the desired product is isolated by filtration.

properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-2-1-3-11(6-10)19-13(21)12(20)18-7-9-4-5-22-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPPTALDPLOWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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